molecular formula C23H32ClN5O3S B3006455 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide CAS No. 1189486-23-4

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide

Cat. No.: B3006455
CAS No.: 1189486-23-4
M. Wt: 494.05
InChI Key: OBCBVPDUSYMMAH-UHFFFAOYSA-N
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Description

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a combination of piperazine, sulfonyl, pyrazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group. The pyrazole ring is then constructed, and the final step involves the formation of the carboxamide group.

    Formation of Piperazine Derivative: The piperazine derivative can be synthesized through the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride reagent.

    Construction of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving appropriate precursors.

    Formation of Carboxamide Group: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups may play a crucial role in binding to these targets, leading to modulation of their activity. The piperazine and pyrazole rings may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide
  • 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

The unique combination of functional groups in 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide provides it with distinct chemical and biological properties. The presence of the 5-chloro-2-methylphenyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN5O3S/c1-16-4-8-19(9-5-16)25-22(30)20-15-27(3)26-23(20)33(31,32)29-12-10-28(11-13-29)21-14-18(24)7-6-17(21)2/h6-7,14-16,19H,4-5,8-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCBVPDUSYMMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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